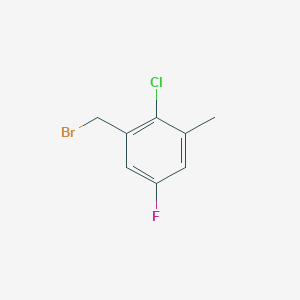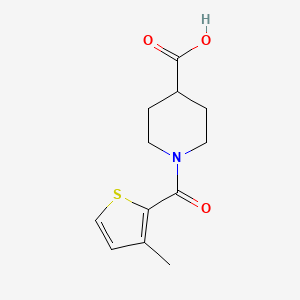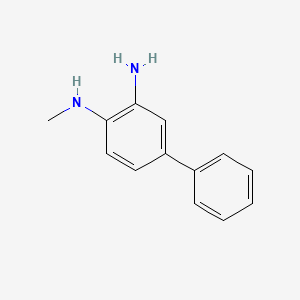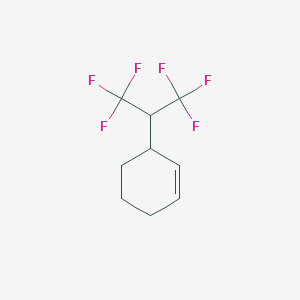
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the hexafluoropropyl group to the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropanol derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene exerts its effects involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and influence reaction pathways. The compound’s high electronegativity and stability make it an effective agent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated groups.
Hexafluoroisopropanol: Another fluorinated alcohol with comparable properties.
Uniqueness
3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)cyclohex-1-ene is unique due to its cyclohexene ring structure combined with the hexafluoropropyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications.
Properties
Molecular Formula |
C9H10F6 |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexene |
InChI |
InChI=1S/C9H10F6/c10-8(11,12)7(9(13,14)15)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 |
InChI Key |
RBDBZQLZSAYCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
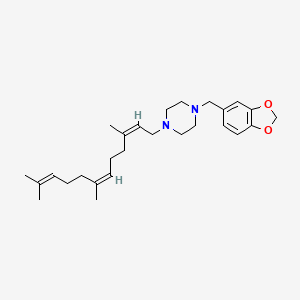
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)
![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

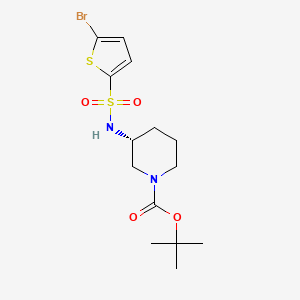
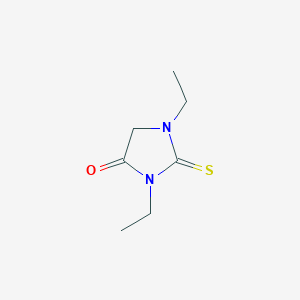
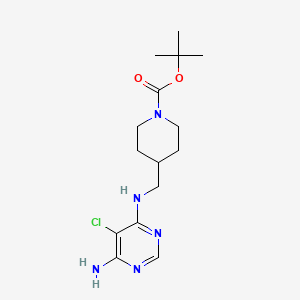
![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
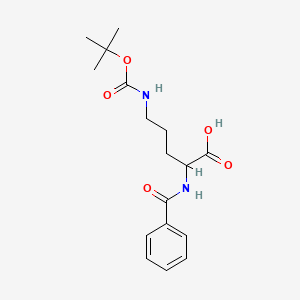
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
